molecular formula C17H10BrNO3S2 B2480038 (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 1100514-55-3

(Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2480038
CAS No.: 1100514-55-3
M. Wt: 420.3
InChI Key: CODGPSBKOVDAHN-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C17H10BrNO3S2 and its molecular weight is 420.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties

A study by PansareDattatraya and Devan (2015) demonstrated that derivatives of (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid exhibit antimicrobial activity against gram-positive and gram-negative bacteria. The compounds synthesized were characterized and screened for their antimicrobial activity, showing good to moderate activity, particularly against Gram-positive bacteria like B. subtilis and S. aureus (PansareDattatraya & Devan, 2015).

In a similar vein, Dabholkar and Tripathi (2011) synthesized derivatives of 4-thioureidobenzolic acid, showing antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and C. diphtheriae (Dabholkar & Tripathi, 2011).

Deep et al. (2014) also prepared novel derivatives of 4-thiazolidinone from biphenyl-4-carboxylic acid, which displayed significant antimicrobial activity against various bacterial and fungal strains, including E. coli, P. aeruginosa, B. subtilis, S. aureus, Candida albicans, and Aspergillus niger (Deep et al., 2014).

Structural Analysis and Derivatives

Delgado et al. (2005) explored the supramolecular structures of thioxothiazolidinone derivatives, including (Z)-5-benzylidene-2-thioxothiazolidin-4-one, which showed complex hydrogen bonding patterns and interactions. This study provides insight into the structural aspects of these compounds (Delgado et al., 2005).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The study of novel thiazolidine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research might focus on synthesizing this compound and studying its physical properties, chemical reactivity, and potential biological activities .

Properties

IUPAC Name

4-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO3S2/c18-12-5-1-10(2-6-12)9-14-15(20)19(17(23)24-14)13-7-3-11(4-8-13)16(21)22/h1-9H,(H,21,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODGPSBKOVDAHN-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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